molecular formula C20H13BBrF10N3O B13900705 2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B13900705
M. Wt: 592.0 g/mol
InChI Key: KTIQRKQGDGJFFU-UHFFFAOYSA-N
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Description

This compound belongs to the indeno-triazolo-oxazinium class of heterocyclic salts, characterized by a fused polycyclic framework incorporating triazole and oxazine rings. Key structural features include:

  • A 3,5-bis(trifluoromethyl)phenyl substituent at position 2, which introduces strong electron-withdrawing effects and enhances metabolic stability .
  • A bromo group at position 9, which may serve as a reactive site for further functionalization .
  • A tetrafluoroborate (BF₄⁻) counterion, commonly used to stabilize cationic heterocycles and improve solubility in polar solvents .

The compound’s storage requires protection from light and moisture at 2–8°C under inert atmospheres, consistent with other sensitive organofluorine derivatives .

Properties

Molecular Formula

C20H13BBrF10N3O

Molecular Weight

592.0 g/mol

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenyl]-14-bromo-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate

InChI

InChI=1S/C20H13BrF6N3O.BF4/c21-13-2-1-10-3-16-18(15(10)7-13)29-9-30(28-17(29)8-31-16)14-5-11(19(22,23)24)4-12(6-14)20(25,26)27;2-1(3,4)5/h1-2,4-7,9,16,18H,3,8H2;/q+1;-1

InChI Key

KTIQRKQGDGJFFU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=C1C=CC(=C3)Br)[N+]4=CN(N=C4CO2)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Preparation of 3,5-Bis(trifluoromethyl)phenyl Precursors
  • The 3,5-bis(trifluoromethyl)phenyl moiety is introduced via aryl bromide derivatives. These can be prepared or procured commercially.
  • A common route to fluorinated arylboronates or aryltrifluoroborates involves magnesium-mediated reactions in an inert atmosphere with diethyl ether as solvent. For example, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate synthesis involves reacting magnesium with 3,5-bis(trifluoromethyl)bromobenzene and sodium tetrafluoroborate under reflux conditions, followed by aqueous workup and extraction.
Construction of the Triazolo[4,3-d]oxazine Core
  • The heterocyclic core is assembled via cyclization reactions involving hydrazide intermediates and orthoformate reagents.
  • Attempts to cyclize hydrazide chlorides to form triazolium salts have shown variable success, with some hydrazide salts being difficult to cyclize possibly due to hygroscopicity and moisture retention inhibiting the reaction.
  • Cyclization often requires heating in refluxing chlorobenzene with trimethyl orthoformate or triethoxy methane as cyclization agents.
Formation of the Tetrafluoroborate Salt
  • The final cationic triazolium species is stabilized by counterion exchange to tetrafluoroborate.
  • This can be accomplished by treating the free carbene intermediate with tetrafluoroboric acid or by salt metathesis with tetrafluoroborate salts.
  • Counterion exchange reactions have been reported to be sensitive to solvent and reaction conditions, with biphasic solvent systems (e.g., dichloromethane and water) used to facilitate exchange.

Representative Synthetic Route (Summarized)

Step Reagents/Conditions Outcome Notes
1. Preparation of aryl trifluoroborate Magnesium, 3,5-bis(trifluoromethyl)bromobenzene, sodium tetrafluoroborate, diethyl ether, reflux Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Yield ~82%
2. Formation of hydrazide intermediate 2-pyrrolidinone activation, pentafluorophenyl hydrazine, NaHCO3, acidification with HCl gas Hydrazide chloride salt Precursor to triazolium core
3. Cyclization to triazolium salt Heating with trimethyl orthoformate or triethoxy methane in refluxing chlorobenzene Triazolium tetrafluoroborate salt Cyclization success varies; some hydrazides resist cyclization
4. Bromination at 9-position Electrophilic bromination or use of brominated precursors 9-bromo substituted intermediate Introduces bromine substituent
5. Counterion exchange to tetrafluoroborate salt Treatment with tetrafluoroboric acid or salt metathesis Final tetrafluoroborate salt Stabilizes cationic triazolium species

Challenges and Considerations

  • Cyclization of hydrazide chloride salts can be hindered by moisture, requiring strict anhydrous conditions.
  • Counterion exchange efficiency depends on solvent choice and may require biphasic systems and extended stirring times.
  • Handling of fluorinated reagents demands inert atmosphere and careful temperature control to avoid decomposition.
  • Purification steps often involve recrystallization from acetonitrile or acetone to obtain analytically pure material.

Data Tables from Literature

Table 1: Yields and Conditions for Key Steps

Step Reaction Conditions Yield (%) Reference
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate synthesis Mg, NaBF4, dibromoethane, diethyl ether, reflux, overnight stirring 82%
Cyclization of hydrazide to triazolium salt Heating with (EtO)3CH in refluxing chlorobenzene, 8 h Variable (some no reaction)
Counterion exchange to tetrafluoroborate salt CH2Cl2:H2O (1:1), stirring 20 h, room temp Partial success; sometimes no exchange

Table 2: Physical Properties of Final Compound

Property Value Notes
Molecular Weight 592.04 g/mol From CAS 2408127-63-7
Molecular Formula C20H13BBrF10N3O Contains tetrafluoroborate anion
Storage Conditions Dark place, inert atmosphere, 2-8°C Stability considerations

Chemical Reactions Analysis

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The presence of the trifluoromethyl groups allows for coupling reactions with other aromatic compounds.

Common reagents used in these reactions include bromine, tetrafluoroboric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can participate in hydrogen bonding and other interactions, while the bromo group can undergo substitution reactions. The oxazin-ium core may interact with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares structural and functional properties of the target compound with related indeno-triazolo-oxazinium salts:

Compound Name / CAS No. Key Substituents Molecular Formula Purity Molecular Weight Key Differences vs. Target Compound Reference
Target Compound 3,5-(CF₃)₂C₆H₃, Br Not explicitly provided ≥97% ~600 (estimated) Reference compound
(5aR,10bS)-2-(4-MeOC₆H₄) analog (941283-79-0) 4-MeOC₆H₄ C₁₉H₁₈BF₄N₃O₂ 97% 419.18 Lacks Br; methoxy group reduces electrophilicity
(5aS,10bR)-2-(2,6-Et₂C₆H₃) analog (1787246-78-9) 2,6-Et₂C₆H₃ C₂₂H₂₄BF₄N₃O 97% 433.25 Diethylphenyl increases steric bulk; no Br
(5aS,10bR)-2-Ph analog (ChemScene CS-0087143) Phenyl C₂₀H₁₈BF₄N₃O ≥97% 395.19 Simpler phenyl group; lower MW and lipophilicity
C27H34BF4N3O (1827720-97-7) 2,4,6-Tris(1-MeC₆H₄)CH₂CH₂ C₂₇H₃₄BF₄N₃O 97% 481.22 Bulky tris(methylphenyl)ethyl group; no halogens

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances electrophilicity and stability compared to methoxy or alkyl-substituted analogs .
  • Steric Effects: Bulky substituents (e.g., tris(methylphenyl)ethyl in ) may hinder catalytic or binding interactions compared to the target compound’s planar aromatic system.

Biological Activity

2-(3,5-Bis(trifluoromethyl)phenyl)-9-bromo-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate (CAS No. 2408127-63-7) is a complex chemical compound with potential biological activities. Its unique structure includes trifluoromethyl groups and a bromine atom, which may influence its interaction with biological targets. This article delves into the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC20H13BBrF10N3O
Molecular Weight592.04 g/mol
Purity95%
Storage ConditionsDark place, inert atmosphere at 2-8°C

The compound's biological activity has not been extensively characterized in literature; however, its structural characteristics suggest potential interactions with various biological pathways. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which may improve the compound's ability to penetrate cell membranes and interact with intracellular targets.

Inhibition of Cholinesterases

Research indicates that derivatives related to this compound may exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial enzymes in the cholinergic system. In a study evaluating related compounds, some derivatives demonstrated moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE . This suggests that the compound may have potential applications in treating neurodegenerative diseases like Alzheimer's by modulating cholinergic neurotransmission.

Cytotoxicity Assays

Another study focused on the cytotoxic effects of compounds containing similar structural motifs against various cancer cell lines. While specific data for the tetrafluoroborate derivative is sparse, it is noted that similar compounds have shown varying degrees of cytotoxicity against cancer cells . This highlights a potential avenue for further investigation into the anticancer properties of this compound.

Future Research Directions

Given the preliminary insights into its biological activity, future studies should focus on:

  • In Vitro and In Vivo Studies : Comprehensive testing of this compound in various biological models to elucidate its mechanism of action.
  • Structure-Activity Relationship (SAR) : Investigating how modifications in its structure affect its biological activity could lead to the development of more potent derivatives.
  • Potential Therapeutic Applications : Exploring its efficacy in neurodegenerative diseases and cancer treatment could provide valuable insights into its therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of diaryliodonium salts (e.g., 3,5-bis(trifluoromethyl)benzamide) and carbazole derivatives under anhydrous conditions. A critical step is the use of column chromatography (SiO₂, cyclohexane:EtOAc 97:3) to isolate the product, achieving >90% purity . For bromination at the 9-position, electrophilic substitution with N-bromosuccinimide (NBS) in dichloromethane at 0°C is recommended, followed by recrystallization from hexane/EtOAc to remove unreacted reagents . Purity verification via HPLC (C18 column, acetonitrile/water gradient) is essential to confirm the absence of diastereomers or residual solvents.

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the indeno-triazolo-oxazinium core and trifluoromethyl substituents. ¹⁹F NMR confirms the tetrafluoroborate counterion .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) identifies the molecular ion [M-BF₄]⁻, with isotopic patterns matching bromine and fluorine content .
  • TLC Monitoring : Use silica gel plates (hexane:EtOAc 4:1) during synthesis to track reaction progress and detect intermediates .

Advanced: How can mechanistic studies elucidate the role of the trifluoromethyl groups in stabilizing the oxazinium ring?

Methodological Answer:

  • DFT Calculations : Perform density functional theory (DFT) to model electron-withdrawing effects of CF₃ groups on ring aromaticity and charge distribution. Compare HOMO/LUMO energies with non-fluorinated analogs .
  • Isotopic Labeling : Introduce ¹⁸O or ¹⁵N isotopes during synthesis to study ring-opening/closure kinetics via NMR or IR spectroscopy .
  • X-ray Crystallography : Resolve crystal structures to analyze bond lengths and angles, revealing steric and electronic stabilization mechanisms .

Advanced: How should researchers resolve contradictions between spectroscopic data and expected reaction outcomes?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments. For example, unexpected downfield shifts in ¹H NMR may indicate π-π stacking, which can be validated via XRD .
  • Reaction Trapping : Use quenching agents (e.g., D₂O) to isolate transient intermediates and identify side products via LC-MS .
  • Theoretical Alignment : Compare experimental data with computational predictions (e.g., NMR chemical shifts via Gaussian software) to identify discrepancies arising from solvent effects or conformational flexibility .

Advanced: What strategies optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for improved solubility of the brominated intermediate. Evidence suggests THF with triethylamine minimizes byproduct formation .
  • Catalyst Optimization : Screen Lewis acids (e.g., BF₃·OEt₂) to accelerate cyclization steps. Monitor via in-situ FTIR to avoid over-catalysis .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer, reducing decomposition risks at high concentrations .

Advanced: How can this compound be applied in studying enzyme inhibition or receptor binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions between the triazolo-oxazinium core and target proteins (e.g., kinases). Focus on halogen bonding via the bromine substituent .
  • Fluorescence Quenching Assays : Label the compound with a fluorophore (e.g., dansyl chloride) to monitor binding kinetics with serum albumin or membrane receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring heat changes during ligand-receptor interactions .

Advanced: What are the stability challenges under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. The tetrafluoroborate counterion enhances stability in acidic conditions (pH 3–6) but hydrolyzes in basic media .
  • Light Sensitivity Studies : Expose to UV (254 nm) for 48 hours; use amber vials and antioxidants (e.g., BHT) to prevent radical-mediated decomposition .

Advanced: How can computational modeling predict novel derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like LogP, molar refractivity, and Fukui indices to prioritize derivatives for synthesis .
  • Fragment-Based Design : Replace the 9-bromo group with bioisosteres (e.g., -CF₃, -CN) and simulate ADMET profiles using SwissADME .
  • Machine Learning : Train neural networks on PubChem data to predict solubility and cytotoxicity, reducing experimental attrition rates .

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